molecular formula C15H13FN4OS B5579861 8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide

8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide

Cat. No. B5579861
M. Wt: 316.4 g/mol
InChI Key: GGCJYKRXXOAJSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions. For example, Gracheva et al. (1982) describe the synthesis of a quinoline derivative with a fluorogenic grouping, although it is not the exact compound , it provides insight into the complexity of such syntheses (Gracheva, Kovel'man & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of heterocyclic rings. For instance, a study by Al‐Qawasmeh et al. (2009) on a similar quinoline derivative discusses the molecular structure characterization using IR, MS, 1H, and 13C NMR spectra (Al‐Qawasmeh et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, Valluri et al. (2017) explored the synthesis of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives, indicating the reactivity of such compounds (Valluri et al., 2017).

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis of Quinoline Derivatives : A study by Valluri et al. (2017) elaborates on the development of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives using 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as an intermediate. These compounds were evaluated for their antibacterial abilities against various microorganisms (Valluri et al., 2017).

  • Antibacterial Evaluation of Quinolone Derivatives : Research by Inoue et al. (1994) focused on synthesizing a novel series of 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids. These compounds demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).

Synthesis of Fluorophores and Chemosensors

  • Fluorescent Derivative of Quinoline : Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping. This research contributes to the broader application of quinoline derivatives in biochemistry and medicine (Gracheva et al., 1982).

  • Development of Chemosensors : A study by Park et al. (2015) involved the creation of a chemosensor using quinoline as a fluorophore for monitoring zinc concentrations in living cells and aqueous solutions. This sensor demonstrated significant fluorescence enhancement in the presence of zinc (Park et al., 2015).

Antitumor and Antimicrobial Agents

  • Antitumor Activity of Thiazoloquinoline Derivatives : Alvarez-Ibarra et al. (1997) conducted a study on the synthesis of 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines, revealing significant in vitro cytotoxicity against several cell lines. The research identified key structural features essential for antitumor activities (Alvarez-Ibarra et al., 1997).

  • Antimicrobial Activity of Quinolone Derivatives : A study by Al-Qawasmeh et al. (2009) explored the synthesis and antimicrobial activity of a new class of antibacterial agents structurally related to fluoroquinolones. This research demonstrated the high antibacterial activity of these new compounds (Al-Qawasmeh et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a pharmaceutical drug, it could have side effects or toxicities that need to be managed .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical drug, for example, future research could involve clinical trials to test its safety and efficacy .

properties

IUPAC Name

8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-9-19-20-13(22-9)7-8-17-15(21)12-6-5-10-3-2-4-11(16)14(10)18-12/h2-6H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCJYKRXXOAJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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